molecular formula C21H38ClN B1666590 Zephirol CAS No. 139-07-1

Zephirol

Cat. No. B1666590
CAS RN: 139-07-1
M. Wt: 340 g/mol
InChI Key: JBIROUFYLSSYDX-UHFFFAOYSA-M
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Description

Zephirol is a topical antiseptic used for treating minor cuts, scrapes, and burns . It’s a histamine H1 antagonist used as an antiemetic, antitussive, for dermatoses and pruritus, for hypersensitivity reactions, as a hypnotic, an antiparkinson, and as an ingredient in common cold preparations . It has some undesired antimuscarinic and sedative effects .


Synthesis Analysis

Zephirol is a benzalkonium chloride used in the preservation of biological samples . It has been shown to have antimicrobial activity against bacteria, fungi, and viruses . Zephirol also inhibits the activity of enzymes involved in the synthesis of inflammatory mediators such as prostaglandins, leukotrienes, and histamines .

Scientific Research Applications

1. Antimicrobial Properties

Zephirol, containing the quaternary ammonium compound Benzalkonium chloride, has been reported to cause eczematous contact dermatitis. This highlights its antimicrobial properties, as quaternary ammonium compounds are known for their disinfectant and antiseptic qualities. However, it also underscores the need for caution due to potential skin irritations (Gall, 1979)(Gall, 1979).

2. Clinical Use in Stent Implantation

In the field of cardiology, Zephirol has been indirectly associated with clinical studies, particularly in the context of stent implantation. While the direct application of Zephirol in these studies is not clear, the research surrounding stent technologies often involves various sterilization and disinfection methods, where compounds like Zephirol could potentially be utilized (Valgimigli et al., 2015; Pellegrin et al., 2007; Davis et al., 2011; Langbaum et al., 2018; von Birgelen et al., 2012; Habib et al., 2013; Gutiérrez-Chico et al., 2011; Mauri et al., 2010)(Valgimigli et al., 2015)(Pellegrin et al., 2007)(Davis et al., 2011)(Langbaum et al., 2018)(von Birgelen et al., 2012)(Habib et al., 2013)(Gutiérrez-Chico et al., 2011)(Mauri et al., 2010).

3. Relevance in Toxicology and Pharmacology Studies

Zephirol's antimicrobial properties are also relevant in various toxicology and pharmacology studies. These studies often require the use of sterilizing agents to ensure the purity and integrity of the experimental setup, especially in in vivo experiments (Hueza et al., 2014; Yang et al., 2007; Gupta & Ito, 2002; Hemn et al., 2015; Pang et al., 2017)(Hueza et al., 2014)(Yang et al., 2007)(Gupta & Ito, 2002)(Hemn et al., 2015)(Pang et al., 2017).

4. Potential Applications in Nanotechnology

The application of Zephirol in nanotechnology, especially in the field of drug delivery, is a possible area of interest. The antimicrobial properties of the compound could be utilized in the development and preservation of nanomedicine formulations (Wu et al., 2012)(Wu et al., 2012).

Safety And Hazards

Zephirol can cause skin corrosion and eye damage. It’s also harmful if swallowed . It’s very toxic to aquatic life, indicating that it should be disposed of carefully to avoid environmental harm .

properties

IUPAC Name

benzyl-dodecyl-dimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38N.ClH/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIROUFYLSSYDX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10328-35-5 (Parent)
Record name Benzododecinium chloride [INN]
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DSSTOX Substance ID

DTXSID6028492, DTXSID2040787
Record name C12-16-Alkylbenzyldimethylammonium chlorides
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Record name Benzyldimethyldodecylammonium chloride
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Molecular Weight

340.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzenemethanaminium, N-dodecyl-N,N-dimethyl-, chloride (1:1)
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Product Name

Benzododecinium chloride

CAS RN

139-07-1, 68424-85-1
Record name Benzyldodecyldimethylammonium chloride
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Record name Benzododecinium chloride [INN]
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Record name Cequartyl A
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Record name Benzenemethanaminium, N-dodecyl-N,N-dimethyl-, chloride (1:1)
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Record name Benzododecinium chloride
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Record name BENZODODECINIUM CHLORIDE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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